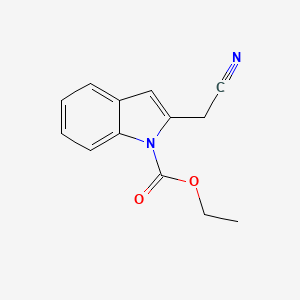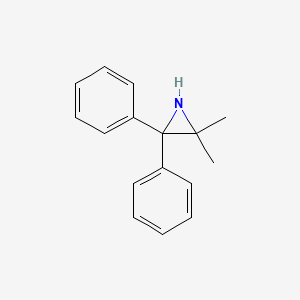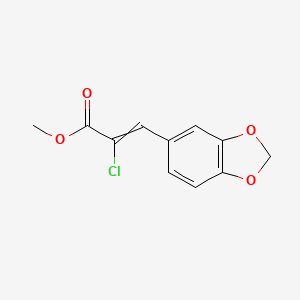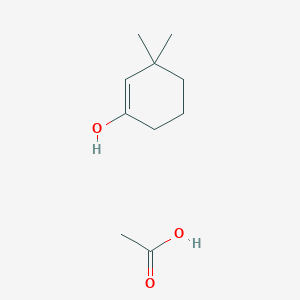![molecular formula C14H12F3NO3S B14636920 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide CAS No. 55688-24-9](/img/structure/B14636920.png)
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups and a methanesulfonamide moiety, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(2-methylphenoxy)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(2-methylphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-(2-phenoxyphenyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55688-24-9 |
|---|---|
Fórmula molecular |
C14H12F3NO3S |
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-6-2-4-8-12(10)21-13-9-5-3-7-11(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
Clave InChI |
VGXPWIBCRPWKEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)


![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)

![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)



![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)

![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
